molecular formula C26H25N3O4 B2836957 N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1031993-58-4

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2836957
CAS No.: 1031993-58-4
M. Wt: 443.503
InChI Key: GOPDRGUHUWUDBJ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a versatile chemical compound used in scientific research. It exhibits great potential in drug discovery and development due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide include other cyclohexanecarboxamide derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-8-11-18(12-9-16)25(30)29-23-19-6-4-5-7-20(19)28-24(23)26(31)27-15-17-10-13-21(32-2)22(14-17)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPDRGUHUWUDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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